molecular formula C14H30N4OS B14612434 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea

1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea

Cat. No.: B14612434
M. Wt: 302.48 g/mol
InChI Key: MKEFZJPXYBSGLJ-UHFFFAOYSA-N
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Description

1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is an organic compound with a complex structure It is characterized by the presence of a hydrazinylidenemethyl group and a nonylsulfanylpropyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the hydrazinylidenemethyl intermediate, which can be achieved through the reaction of hydrazine with an appropriate aldehyde or ketone under controlled conditions. The resulting intermediate is then reacted with a nonylsulfanylpropyl isocyanate to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the nonylsulfanylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea: Similar structure with an octyl group instead of a nonyl group.

    1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Contains a decyl group instead of a nonyl group.

    1-[(E)-hydrazinylidenemethyl]-3-(3-dodecylsulfanylpropyl)urea: Features a dodecyl group in place of the nonyl group.

Uniqueness

1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylsulfanylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the hydrazinylidenemethyl group provides a reactive site for covalent modification of proteins and enzymes, making it a valuable tool in chemical biology and medicinal chemistry research.

Properties

Molecular Formula

C14H30N4OS

Molecular Weight

302.48 g/mol

IUPAC Name

1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea

InChI

InChI=1S/C14H30N4OS/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19)

InChI Key

MKEFZJPXYBSGLJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCSCCCNC(=O)N/C=N/N

Canonical SMILES

CCCCCCCCCSCCCNC(=O)NC=NN

Origin of Product

United States

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